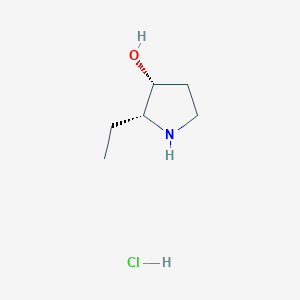

(2R,3R)-2-Ethylpyrrolidin-3-ol;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2R,3R)-2-Ethylpyrrolidin-3-ol;hydrochloride, also known as (R,R)-hydroxyephedrine, is a chemical compound that belongs to the class of alkaloids. It is a chiral compound that has two enantiomers, (R,R)-hydroxyephedrine and (S,S)-hydroxyephedrine. The (R,R)-enantiomer is the active ingredient in the popular decongestant drug, pseudoephedrine. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various fields.

Applications De Recherche Scientifique

Pharmacological Profiles of 5-HT2A Receptor Antagonists : Ogawa et al. (2002) examined the pharmacology of R-96544, a compound related to (2R,3R)-2-Ethylpyrrolidin-3-ol;hydrochloride, which acts as a novel 5-HT(2A) receptor antagonist. This compound was shown to inhibit platelet aggregation in various species and demonstrated potent, competitive, and 5-HT(2A)-selective activity. It was also found to attenuate pressor responses evoked by 5-HT in anesthetized rats, suggesting its potential in cardiovascular research (Ogawa et al., 2002).

Effects on Experimental Acute and Chronic Pancreatitis : A study by Ogawa et al. (2005) investigated the effects of R-102444 and its active metabolite R-96544 on experimental models of acute and chronic pancreatitis. These compounds were found to inhibit the progression of pancreatitis, supporting the contention of the possible involvement of 5-HT2A receptors in the progression of experimental pancreatitis (Ogawa et al., 2005).

Activation of Group-II Metabotropic Glutamate Receptors : Battaglia et al. (1998) studied a compound related to (2R,3R)-2-Ethylpyrrolidin-3-ol;hydrochloride, 2R,4R-APDC, which is a potent agonist of metabotropic glutamate (mGlu) receptor subtypes mGlu2 and -3. This compound was found to protect neurons against excitotoxic degeneration, encouraging the search for potent, selective mGlu2/3 receptor agonists as neuroprotective drugs (Battaglia et al., 1998).

Propriétés

IUPAC Name |

(2R,3R)-2-ethylpyrrolidin-3-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-2-5-6(8)3-4-7-5;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCJGLZKQNPMMIW-KGZKBUQUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(CCN1)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@H](CCN1)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3R)-2-Ethylpyrrolidin-3-ol;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)urea](/img/structure/B2438874.png)

![N-(4-ethylphenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2438876.png)

![methyl 4-(6-(4-methoxyphenethyl)-2,5-dioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate](/img/structure/B2438877.png)

![[7-(Benzylsulfanyl)-5-(4-chlorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2438883.png)

![6-methoxy-1-naphthalen-1-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B2438889.png)

![4-benzoyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2438897.png)